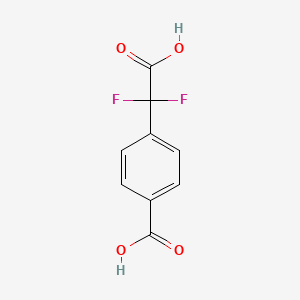

4-(Carboxydifluoromethyl)benzoic Acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-[carboxy(difluoro)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c10-9(11,8(14)15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOJGCBIRXREAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Carboxydifluoromethyl Benzoic Acid and Its Structural Analogues

Established Synthetic Pathways and Refinements

Established methodologies for the synthesis of 4-(carboxydifluoromethyl)benzoic acid and its analogues primarily rely on the strategic construction of the difluoromethyl-substituted carbon framework and the aromatic core. These approaches can be broadly categorized into directed fluorination, coupling reactions, and the use of pre-functionalized scaffolds.

Approaches Involving Directed Fluorination Strategies

Direct difluoromethylation of an existing benzoic acid scaffold presents a conceptually straightforward approach. However, achieving regioselectivity and avoiding harsh reaction conditions can be challenging. Modern methods often employ radical-based or transition-metal-catalyzed processes.

Radical Difluoromethylation: This strategy involves the generation of a difluoromethyl radical (•CF2H) which then adds to the aromatic ring. While effective for some heterocycles, direct C-H difluoromethylation of electron-deficient rings like benzoic acid can be less efficient.

Palladium-Catalyzed Difluoromethylation: Palladium catalysis offers a more controlled approach for the introduction of the difluoromethyl group. These reactions typically involve the cross-coupling of an aryl halide or triflate with a difluoromethyl source. For the synthesis of a precursor to this compound, a 4-halobenzoic acid ester could be subjected to palladium-catalyzed difluoromethylation. A variety of difluoromethylating agents and catalyst systems have been developed for this purpose.

| Catalyst System | Difluoromethylating Reagent | Substrate Scope | Reference |

| Pd(dba)2 / Xantphos | Zn(SO2CF2H)2 | Aryl iodides, bromides, and triflates | Not available |

| PdCl2(dppf) | TMSCF2H | Aryl iodides and bromides | Not available |

This table presents representative data for analogous palladium-catalyzed difluoromethylation reactions and is for illustrative purposes.

Coupling Reactions for Aromatic Carboxylic Acid Construction

An alternative strategy involves the construction of the aromatic carboxylic acid itself through coupling reactions, where one of the coupling partners already contains the difluoromethyl or a precursor group.

A highly plausible and effective method for constructing the core structure of this compound is the Reformatsky reaction . This reaction involves the condensation of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. wikipedia.orgyoutube.com

A proposed synthetic route leveraging this reaction is as follows:

Reformatsky Reaction: 4-Formylbenzoic acid (or its ester, such as methyl 4-formylbenzoate, to protect the carboxylic acid) is reacted with an ethyl α,α-difluoro-α-bromoacetate in the presence of activated zinc. This reaction forms a β-hydroxy-α,α-difluoro ester intermediate, namely ethyl 4-(1-hydroxy-2,2-difluoro-2-ethoxycarbonylethyl)benzoate. wikipedia.orgyoutube.com

Dehydroxylation: The hydroxyl group of the intermediate is then removed. A common method for such a transformation is the Barton-McCombie deoxygenation . This two-step process involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by radical-mediated reduction using a tin hydride (such as tributyltin hydride) and a radical initiator (like AIBN). nrochemistry.comwikipedia.org

Hydrolysis: The final step involves the hydrolysis of both the ethyl ester and the benzoate (B1203000) ester (if a protecting group was used) to yield the two carboxylic acid functionalities of the target molecule, this compound. This is typically achieved under basic conditions (e.g., using sodium hydroxide), followed by acidification. chemspider.com

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Reformatsky Reaction | 4-Formylbenzoic acid, BrCF2COOEt, Zn, THF | Ethyl 4-(1-hydroxy-2,2-difluoro-2-ethoxycarbonylethyl)benzoate |

| 2. Dehydroxylation (Barton-McCombie) | 1) NaH, CS2, MeI; 2) n-Bu3SnH, AIBN, Toluene | Ethyl 4-(difluoro(ethoxycarbonyl)methyl)benzoate |

| 3. Hydrolysis | 1) NaOH, H2O/EtOH; 2) H+ | This compound |

This table outlines a proposed synthetic pathway based on established chemical transformations.

Strategies Utilizing Pre-functionalized Benzoic Acid Scaffolds

This approach, which overlaps with the Reformatsky strategy described above, begins with a benzoic acid derivative that already possesses a functional group at the 4-position that can be elaborated to the desired carboxydifluoromethyl side chain. The use of 4-formylbenzoic acid is a prime example. Other potential pre-functionalized scaffolds could include 4-halobenzoic acids for cross-coupling reactions as mentioned in section 2.1.1.

Emerging and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, including electrochemical and photochemical strategies. These approaches offer potential advantages such as milder reaction conditions and reduced reliance on stoichiometric reagents.

Electrochemical Synthesis of Benzoic Acid Derivatives

Electrochemical methods can be employed for both the formation of the benzoic acid core and the introduction of fluorinated moieties. Electrosynthesis offers a green alternative to traditional methods by using electricity as a "reagent," thus avoiding the need for chemical oxidants or reductants.

For instance, the electrochemical carboxylation of a suitable difluoromethylated aromatic precursor could be a potential route. More directly, electrochemical methods have been developed for the synthesis of difluoromethylated compounds through the generation of difluoromethyl radicals from precursors like sodium difluoromethanesulfinate (CF2HSO2Na). These electrochemically generated radicals can then be used in addition reactions to build the desired molecular framework.

Photochemical Routes to Fluorinated Aromatic Compounds

Photochemical reactions, particularly those utilizing visible-light photoredox catalysis, have emerged as a powerful tool for the formation of C-F and C-CFx bonds under mild conditions. rsc.org These methods can be applied to the synthesis of fluorinated aromatic compounds in several ways:

Direct C-H Fluorination/Difluoromethylation: While challenging on electron-poor aromatics, photoredox catalysis can enable the direct functionalization of C-H bonds, offering a highly atom-economical approach.

Decarboxylative Fluorination: Photochemical methods can facilitate the decarboxylative fluorination of carboxylic acids, providing a route to aryl fluorides from readily available starting materials. libretexts.org

Generation of Difluoromethyl Radicals: Similar to electrochemical methods, photoredox catalysis can be used to generate difluoromethyl radicals from various precursors. These radicals can then participate in reactions to form the target molecule.

| Method | Catalyst | Reagents | Key Features |

| Electrochemical Difluoromethylation | Undivided cell, catalyst-free | CF2HSO2Na | Avoids transition metals and external oxidants. |

| Photoredox C-H Fluorination | Organic dye or metal complex | Electrophilic fluorine source (e.g., Selectfluor) | Mild reaction conditions, high functional group tolerance. |

| Photochemical Decarboxylative Fluorination | Photoredox catalyst | Fluorinating agent | Utilizes abundant carboxylic acids as starting materials. |

This table summarizes key features of emerging electrochemical and photochemical methods applicable to the synthesis of fluorinated aromatic compounds.

Green Chemistry Principles in the Synthesis of Fluorinated Carboxylic Acids

The application of green chemistry principles to the synthesis of fluorinated carboxylic acids aims to reduce the environmental impact of these processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key principles being actively researched and implemented in this field include the use of sustainable solvents, development of catalytic methods, and enhancement of atom economy.

Sustainable Solvents and Reaction Conditions: Traditional fluorination reactions often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are toxic and difficult to recycle. Research has focused on finding greener alternatives. Fluorination reactions in aqueous media are highly desirable due to water's benign nature. rsc.org For instance, the use of electrophilic fluorinating agents like Selectfluor® has been shown to be effective in water for various substrates. researchgate.net Solvent-free reaction conditions, where reagents are ground together manually or mechanically, represent another significant green approach, eliminating solvent waste entirely. researchgate.net

Catalysis and Energy Efficiency: Catalytic methods are superior to stoichiometric reactions as they reduce waste and often allow for milder reaction conditions. acs.org Transition-metal catalysis, particularly with copper and palladium, has been instrumental in developing C-F bond formation reactions. rsc.orgyoutube.com Furthermore, visible-light photoredox catalysis has emerged as a powerful tool, enabling fluorination reactions to proceed at room temperature under mild conditions, thus reducing energy consumption. mdpi.commdpi.com This method often involves the generation of radical intermediates that can participate in C-F bond formation. mdpi.com Electrochemical fluorination is another promising green technique that avoids the use of chemical oxidants or reductants, relying on electricity to drive the transformation. numberanalytics.com

Atom Economy and Waste Reduction: The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is central to green synthesis. acs.org Decarboxylative fluorination is one strategy that can be challenging from an atom economy perspective due to the loss of CO₂. However, when applied to abundant carboxylic acids, it can be a valuable synthetic tool. thieme-connect.com Recent advancements have focused on copper-catalyzed decarboxylative fluorination of aromatic carboxylic acids under mild conditions. thieme-connect.com The development of recyclable reagents, such as renewable ionic liquid-based fluorinating agents, also contributes to waste reduction. nih.gov

Below is a table summarizing the application of green chemistry principles in fluorination reactions.

| Green Chemistry Principle | Application in Fluorinated Carboxylic Acid Synthesis | Examples/Techniques |

| Safer Solvents | Replacement of hazardous solvents like DMF and DMSO. | Use of water, ionic liquids, or solvent-free conditions for fluorination. rsc.orgresearchgate.net |

| Catalysis | Use of catalysts to improve efficiency and reduce waste. | Transition-metal (Cu, Pd) catalysis, organocatalysis, and visible-light photoredox catalysis. rsc.orgmdpi.com |

| Energy Efficiency | Conducting reactions under milder conditions. | Photoredox and electrochemical methods that often proceed at ambient temperature. mdpi.comnumberanalytics.com |

| Waste Prevention | Minimizing byproducts and improving reaction efficiency. | High atom economy reactions; development of recyclable fluorinating agents. acs.orgnih.gov |

| Use of Renewable Feedstocks | Deriving starting materials from biological sources. | Synthesis of precursors like p-toluic acid from biomass-derived 2-pyrone coumalic acid. researchgate.net |

Synthesis of Key Intermediates and Derivatization Precursors

The synthesis of this compound relies on the preparation of key intermediates that can be strategically functionalized. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from precursors such as 4-methylbenzoic acid (p-toluic acid) or 4-formylbenzoic acid.

Synthesis of Benzoic Acid-Based Intermediates:

p-Toluic Acid (4-Methylbenzoic Acid): This compound is a fundamental precursor. Industrially, it is often produced by the oxidation of p-xylene. orgsyn.org Greener routes are being explored, such as the Diels-Alder cycloaddition of biomass-derived coumalic acid with propylene. researchgate.net p-Toluic acid can serve as a starting point for introducing the difluoromethyl group at the methyl position.

4-Formylbenzoic Acid: This intermediate contains an aldehyde functional group that can be a handle for difluorination. It is also known as 4-carboxybenzaldehyde and is a vital intermediate in organic synthesis. chemicalbook.comalfachemch.com Traditional synthesis methods include the diazonium salt method and gas-phase catalytic oxidation, though these can have drawbacks like toxicity or low yield. chemicalbook.com It can be prepared from p-toluic acid derivatives or via the carbonylation of 4-bromobenzoic acid derivatives.

Introduction of the Difluoromethyl Group:

Once a suitable aromatic precursor is obtained, the difluoromethyl group can be introduced through various methods.

From an Aldehyde (e.g., 4-Formylbenzoic acid): The most direct method for converting an aldehyde to a difluoromethyl group is deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST). However, this method often requires harsh conditions and expensive reagents. wiley-vch.de

From a Methyl Group (e.g., p-Toluic acid): Direct fluorination of the benzylic position is challenging. A more common approach involves radical halogenation of the methyl group followed by fluoride (B91410) substitution, though this can be difficult to control.

Cross-Coupling Reactions: A powerful and modern approach is the transition-metal-catalyzed cross-coupling of an aryl halide or triflate with a difluoromethyl source. Copper- and palladium-catalyzed reactions are prevalent. rsc.orgwiley-vch.de For example, an aryl iodide can react with a difluoromethylating agent in the presence of a copper catalyst. acs.org

A hypothetical, multi-step synthesis of this compound could start from methyl 4-methylbenzoate. The methyl group could be brominated, followed by reaction with a difluoromethyl source. Alternatively, the aromatic ring could be functionalized with a group that can be converted to the carboxydifluoromethyl moiety.

Synthesis of Derivatization Precursors:

For creating analogues of this compound, derivatization is key. This typically involves modifying the carboxylic acid groups.

Esterification: The carboxylic acid groups can be converted to esters by reacting with an alcohol under acidic catalysis. This is a common method for producing derivatives with altered solubility and reactivity. gcms.cz

Amidation: Reaction with amines, often in the presence of a coupling agent, yields amides. This is a crucial reaction in medicinal chemistry for creating complex analogues.

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl halide (e.g., acyl chloride or fluoride) using reagents like thionyl chloride or sulfur-mediated fluorination. mdpi.com These intermediates can then react with a wide range of nucleophiles.

The table below outlines potential key intermediates and the methods for their synthesis.

| Intermediate/Precursor | Starting Material(s) | Synthetic Method |

| p-Toluic Acid | p-Xylene | Oxidation orgsyn.org |

| 4-Formylbenzoic Acid | p-Toluic Acid | Oxidation |

| Methyl 4-(bromomethyl)benzoate | Methyl p-toluate | Radical Bromination |

| 4-(Difluoromethyl)benzoic Acid | 4-Formylbenzoic Acid | Deoxofluorination (e.g., with DAST) wiley-vch.de |

| 4-(Difluoromethyl)benzoic Acid | 4-Iodobenzoic Acid derivative | Copper-catalyzed difluoromethylation acs.org |

| This compound | 4-(Difluoromethyl)toluene derivative | Oxidation of the methyl group |

Elucidating the Chemical Reactivity and Transformation Mechanisms of 4 Carboxydifluoromethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group attached to the benzene (B151609) ring is a versatile handle for a variety of chemical modifications, primarily through nucleophilic acyl substitution reactions. These transformations allow for the creation of esters, acyl halides, anhydrides, and amides, which are key intermediates in organic synthesis.

Esterification Reactions and Derivatives Formation

Esterification of the benzoic acid moiety is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a frequently employed method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

Studies on fluorinated aromatic carboxylic acids have demonstrated their successful esterification with methanol using heterogeneous catalysts, which can lead to high conversion yields. rsc.org For instance, the synthesis of methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate (B1203000) from its corresponding benzoic acid was achieved using methanol in the presence of sulfuric acid. preprints.org While specific examples for 4-(carboxydifluoromethyl)benzoic acid are not detailed in the provided results, the general principles of Fischer esterification are applicable. masterorganicchemistry.commasterorganicchemistry.com

The following table summarizes common conditions for Fischer esterification:

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| Carboxylic Acid | Alcohol | H₂SO₄, TsOH, HCl | Excess alcohol, often as solvent | Ester |

Acyl Halide and Anhydride Transformations

Acyl Halide Formation:

Carboxylic acids can be readily converted into more reactive acyl halides, particularly acyl chlorides. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. libretexts.orglibretexts.org The reaction with thionyl chloride proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group is converted into a chlorosulfite intermediate, a much better leaving group. libretexts.org This is then displaced by a chloride ion. libretexts.org Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective chlorinating agents. researchgate.netchemguide.co.uk For example, various benzoic acids have been successfully converted to their corresponding acyl chlorides using PCl₃ in good yields. researchgate.net

Anhydride Formation:

Acid anhydrides can be synthesized from carboxylic acids through several methods. One common laboratory method involves the reaction of a carboxylic acid with an acyl chloride. libretexts.org For instance, benzoic anhydride can be prepared from benzoyl chloride and benzoic acid. orgsyn.org Dehydration of two molecules of a carboxylic acid by heating can also yield an anhydride, though this method is typically practical only for simple anhydrides like acetic anhydride due to the high temperatures required. libretexts.org More sophisticated methods for synthesizing carboxylic anhydrides under milder conditions involve the use of reagents like triphenylphosphine oxide and oxalyl chloride. nih.gov

Nucleophilic Acyl Substitution Pathways

The derivatives formed in the preceding sections, such as acyl chlorides and anhydrides, are highly susceptible to nucleophilic acyl substitution. masterorganicchemistry.comuomustansiriyah.edu.iq This class of reactions proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the leaving group to regenerate the carbonyl group. masterorganicchemistry.comuomustansiriyah.edu.iq

Amide Formation:

A crucial application of this reactivity is the synthesis of amides. Acyl chlorides react rapidly with ammonia and amines to yield amides. uomustansiriyah.edu.iq Due to the high reactivity of acyl chlorides, these reactions are often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. uomustansiriyah.edu.iq Direct amidation of carboxylic acids is also possible using various reagents that activate the carboxylic acid. nih.govnih.gov For example, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines. nih.gov Titanium(IV) chloride (TiCl₄) has also been used to mediate the direct condensation of carboxylic acids and amines to form amides in good yields. nih.govresearchgate.net The direct conversion of a carboxylic acid to an amide can also be achieved by first forming an ammonium salt with ammonium carbonate, followed by heating to dehydrate the salt. libretexts.org

The general hierarchy of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl Halide > Anhydride > Ester ≈ Carboxylic Acid > Amide. This reactivity trend is governed by the ability of the leaving group to depart.

Transformations of the Carboxydifluoromethyl Group

The carboxydifluoromethyl group [-CF₂COOH] presents a unique set of reactive possibilities, distinct from the benzoic acid moiety.

Reactivity of the C-F Bonds in the Difluoromethyl Moiety

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it generally unreactive. nih.gov The high bond dissociation energy of the C-F bond makes its cleavage challenging under mild conditions. alnoor.edu.iq Consequently, the difluoromethyl moiety (-CF₂-) is typically stable and less prone to transformations compared to other functional groups in the molecule.

However, the activation and carboxylation of C-F bonds have been a subject of intense research, particularly for fluoroarenes. alnoor.edu.iq These transformations often require specific catalytic systems, such as nickel or iridium catalysts, to proceed. alnoor.edu.iq While these studies focus on C(sp²)-F bonds on an aromatic ring, they highlight the challenges and specialized conditions required for C-F bond activation. The C(sp³)-F bonds in the difluoromethyl group of this compound would be expected to be even more robust and less susceptible to nucleophilic or oxidative cleavage under standard synthetic conditions. Any reaction targeting these C-F bonds would likely require harsh conditions or highly specialized reagents that are beyond the scope of typical functional group transformations.

Mechanistic Investigations of Fluorine-Induced Effects

The presence of two fluorine atoms on the benzylic carbon significantly influences the electronic properties and reactivity of this compound. Fluorine is the most electronegative element, and its strong inductive effect (-I effect) withdraws electron density from the adjacent carbon atom. This electron withdrawal has several mechanistic consequences:

Increased Acidity : The electron-withdrawing nature of the difluoro group stabilizes the conjugate base of the side-chain carboxylic acid (carboxydifluoromethyl group). By pulling electron density away from the carboxylate anion, the fluorine atoms disperse the negative charge, making the corresponding proton more acidic compared to a non-fluorinated analogue like 4-(carboxymethyl)benzoic acid.

Influence on Reaction Pathways : The presence of fluorine can fundamentally alter reaction mechanisms. In some photochemical reactions, for instance, the involvement of a fluorine atom bonded at an α-carbon has been shown to shift the mechanism from a C-Cl heterolysis pathway to one involving radical species. nih.gov This suggests that reactions at the benzylic position of this compound may favor radical intermediates over cationic ones due to the electronic influence of the geminal fluorine atoms. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring is governed by the electronic properties of its substituents. In this compound, both the carboxylic acid group (-COOH) and the carboxydifluoromethyl group (-CF2COOH) are electron-withdrawing and therefore deactivating.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. The reaction proceeds through a two-step mechanism: the initial attack forms a resonance-stabilized carbocation (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. uci.edulibretexts.org

Substituents that withdraw electron density from the ring decrease its nucleophilicity, making it less reactive towards electrophiles. Both the -COOH and -CF2COOH groups are strongly deactivating due to their inductive and resonance effects. Consequently, this compound will undergo electrophilic aromatic substitution much more slowly than benzene.

These deactivating groups direct incoming electrophiles to the meta position. This is because the carbocation intermediate formed by meta attack is less destabilized than the intermediates formed by ortho or para attack. In the case of ortho and para attack, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing substituent, which is highly unfavorable.

For this compound, both substituents direct incoming electrophiles to the same positions (positions 3 and 5).

Interactive Data Table: Directing Effects in Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Electronic Effect | Ring Activity | Directing Influence |

| -COOH | 1 | Electron-withdrawing | Deactivating | Meta (to positions 3, 5) |

| -CF2COOH | 4 | Electron-withdrawing | Deactivating | Meta (to positions 2, 6) |

| Combined Effect | 1,4 | Strongly Electron-withdrawing | Strongly Deactivating | Meta to -COOH (positions 3, 5) |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, due to the strong deactivation of the ring, harsh reaction conditions would be required, and Friedel-Crafts reactions (both alkylation and acylation) are generally unsuccessful on rings with such strongly deactivating groups. uci.edu

Exploration of Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike electrophilic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgnih.gov

The parent compound, this compound, does not have a suitable leaving group (like a halide) on the aromatic ring and therefore will not undergo SNAr. However, a derivative, such as 2-chloro-4-(carboxydifluoromethyl)benzoic acid, would be highly activated for SNAr.

In such a hypothetical derivative:

The chlorine atom would serve as the leaving group.

The -CF2COOH group is para to the chlorine, and the -COOH group is ortho.

Both groups would effectively stabilize the negative charge of the Meisenheimer complex through resonance and induction. libretexts.org

The reaction would proceed via the addition of a nucleophile to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

The presence of two strong electron-withdrawing groups would make such a derivative exceptionally reactive towards nucleophiles, likely allowing the substitution to occur under mild conditions. libretexts.org

Decarboxylation and Related Processes

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). wikipedia.org The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org this compound has two distinct carboxyl groups that could potentially undergo this reaction.

Decarboxylation of the Benzoic Acid Group : The removal of the carboxyl group directly attached to the aromatic ring is generally difficult. nist.gov Protolytic decarboxylation can occur under acidic conditions, where a proton attacks the ipso-carbon, displacing the CO2 group. nist.gov This process is typically favored by electron-releasing substituents, so the presence of the deactivating -CF2COOH group would likely hinder this reaction. nist.gov Alternatively, decarboxylation can be achieved under high temperatures or through metal-catalyzed processes, such as copper-catalyzed reactions that can proceed through radical mechanisms. nih.gov

Decarboxylation of the Carboxydifluoromethyl Group : The side-chain carboxyl group (-CF2COOH) is an α-halocarboxylic acid derivative. While typical carboxylic acids are resistant to decarboxylation, those with electron-withdrawing groups at the α- or β-position are more susceptible. The two fluorine atoms are powerful electron-withdrawing groups, which would stabilize the formation of a negative charge on the benzylic carbon upon loss of CO2. This suggests that the side-chain carboxyl group may be removed under less forcing conditions than the aromatic carboxyl group. The reaction would likely proceed through the formation of a difluoromethyl carbanion intermediate, which would then be protonated by the solvent or another proton source.

Photochemical Reactions and Mechanistic Insights

Photochemical reactions are initiated by the absorption of light, which excites a molecule to a higher electronic state, opening up unique reaction pathways. For aromatic carboxylic acids, photochemical reactions can include decarboxylation, rearrangement, and coupling reactions.

While specific photochemical studies on this compound are not widely reported, its reactivity can be inferred from related systems.

Radical Intermediates : The C-F bond is very strong, but the C-C bond between the aromatic ring and the difluoromethyl group could be susceptible to homolytic cleavage under photochemical conditions. Research on other fluorinated compounds has shown that the presence of fluorine atoms can favor the formation of radical species upon irradiation. nih.gov

Difluorocarbene Generation : It is conceivable that under certain photochemical conditions, particularly if converted to a suitable precursor, the -CF2COOH moiety could lead to the formation of difluorocarbene (:CF2), a highly reactive intermediate used to synthesize organofluorine compounds. nankai.edu.cn This would likely involve a multi-step transformation rather than a direct photoreaction of the acid itself.

Photodecarboxylation : Aromatic compounds can undergo photodecarboxylation, often proceeding through a radical mechanism. Irradiation could promote the homolytic cleavage of the C-COOH bond, leading to an aryl radical. This radical could then abstract a hydrogen atom from the solvent or another molecule to form the final product.

Further research, including time-resolved spectroscopy and computational studies, would be necessary to fully elucidate the specific photochemical reaction mechanisms and products for this compound. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Carboxydifluoromethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 4-(Carboxydifluoromethyl)benzoic Acid, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Analysis

While specific experimental data for this compound is not extensively available in public literature, the expected chemical shifts for its ¹H and ¹³C NMR spectra can be predicted based on the analysis of structurally similar compounds.

Proton (¹H) NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid protons. The protons on the benzene (B151609) ring would likely appear as a complex multiplet system in the aromatic region (typically δ 7.5-8.5 ppm). The two carboxylic acid protons (-COOH) are expected to be observed as broad singlets at a downfield chemical shift, potentially above δ 10 ppm, due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would provide key information about the carbon framework. The carbon atom of the difluoromethyl group (CF₂) would be significantly influenced by the attached fluorine atoms, resulting in a characteristic triplet in the proton-coupled spectrum due to C-F coupling. The carbons of the benzoic acid moiety would show predictable shifts, with the carboxyl carbons appearing at the most downfield positions (around 165-175 ppm). The aromatic carbons would resonate in the typical range of 120-140 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| Benzoic -COOH | ~167 | Singlet |

| Difluoromethyl -COOH | ~165 | Triplet |

| C-CF₂(COOH) | ~115 | Triplet |

| Aromatic C1 | ~135 | Singlet |

| Aromatic C2/C6 | ~130 | Singlet |

| Aromatic C3/C5 | ~129 | Singlet |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy for Fluorine Environment Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and would therefore be expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment around the difluoromethyl group.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between adjacent protons, helping to delineate the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for each CH group in the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be characterized by the vibrational modes of its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimers, which typically overlaps with C-H stretching vibrations. A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid group. The C-F stretching vibrations of the difluoromethyl group are expected to appear as strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations and Crystal Polymorphism

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring would give a strong signal in the Raman spectrum. Raman is also a powerful tool for studying the low-frequency lattice vibrations in the solid state, making it highly effective for identifying and distinguishing between different crystalline forms, or polymorphs, of the compound. amanote.com Differences in the crystal packing of polymorphs lead to distinct patterns in the low-wavenumber region of the Raman spectrum, which can be used as a fingerprint for each polymorphic form. amanote.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In the analysis of this compound, high-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming its elemental composition. The fragmentation of this molecule under electron ionization (EI) or electrospray ionization (ESI) provides valuable structural information.

The fragmentation of benzoic acid and its derivatives is well-documented. sci-hub.senih.gov A primary fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO2). nih.gov For benzoic acid itself, characteristic fragments include the molecular ion ([M]+), the ion resulting from the loss of a hydroxyl radical ([M-OH]+), the benzoyl cation ([C6H5CO]+), and the phenyl cation ([C6H5]+). docbrown.info The presence of substituents on the aromatic ring significantly influences the fragmentation pathways.

For this compound, the fragmentation is expected to initiate from the molecular ion. The key fragmentation pathways would likely involve cleavages at the substituent group and the carboxylic acid moiety. A prominent fragmentation would be the decarboxylation of the primary carboxylic acid group, a characteristic fragmentation of benzoic acids. docbrown.inforesearchgate.net Another significant fragmentation pathway could involve the cleavage of the C-C bond between the benzene ring and the carboxydifluoromethyl group. The difluoromethyl group can also influence fragmentation through the loss of fluorine atoms or related fragments. The proposed fragmentation pathways are detailed in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z (Proposed) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 230 | [C9H6F2O4]⁺ | Molecular Ion (M⁺) |

| 211 | [C9H5F2O3]⁺ | Loss of a hydroxyl radical (•OH) from the benzoic acid carboxyl group |

| 185 | [C8H5F2O2]⁺ | Loss of a carboxyl group (•COOH) from the benzoic acid moiety |

| 165 | [C8H4FO2]⁺ | Loss of •COOH and a fluorine radical (•F) |

| 139 | [C7H4F2]⁺ | Loss of both carboxyl groups |

| 105 | [C7H5O]⁺ | Formation of the benzoyl cation following cleavage of the C-CF2COOH bond |

Microwave Spectroscopy for Gas-Phase Conformational Analysis and Hydrogen Bonding Studies

Studies on various fluoro-benzoic acids have been conducted using pulsed beam Fourier transform microwave spectrometers. nih.gov Benzoic acid and many of its derivatives are known to form planar conformers. In the gas phase, these molecules readily form hydrogen-bonded dimers. researchgate.net The most stable dimer is typically a cyclic structure where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netmdpi.com This dimerization is a well-studied phenomenon and has been observed in heterodimers as well, such as the benzoic acid-formic acid bimolecule. nih.gov

For this compound, it is anticipated that the monomeric form will adopt a planar or near-planar conformation. The primary focus of a microwave spectroscopy study would be to characterize the rotational spectra of the monomer to determine its precise geometry and to investigate the formation and structure of its hydrogen-bonded dimer. The presence of the bulky and electronegative carboxydifluoromethyl group may influence the planarity of the molecule and the strength of the intermolecular hydrogen bonds in the dimer.

Table 2: Predicted Parameters for Microwave Spectroscopy of this compound

| Parameter | Description | Predicted Observation |

|---|---|---|

| Conformation | The three-dimensional arrangement of atoms. | A single, planar conformer is expected to be the most stable. |

| Rotational Constants (A, B, C) | Moments of inertia around the principal axes. | These would be determined experimentally to yield the precise molecular structure. |

| Hydrogen Bonding | Intermolecular interaction involving hydrogen atoms. | Formation of a cyclic, doubly hydrogen-bonded dimer with another molecule of this compound is highly probable. researchgate.netmdpi.com |

| Proton Tunneling | Quantum tunneling of protons in the dimer. | The concerted transfer of two carboxylic hydrogens within the dimer could lead to tunneling splittings in the rotational spectra. nih.govnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, such as aromatic compounds. libretexts.org The absorption of UV radiation by benzoic acid and its derivatives is characterized by electronic transitions within the benzene ring and the carbonyl group of the carboxylic acid.

The UV spectrum of benzoic acid typically displays two main absorption bands, often referred to as the E-band and the B-band. These bands arise from π → π* transitions. The n → π* transition of the carbonyl group is also possible but is often weak and may be obscured by the more intense π → π* bands. pharmatutor.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the benzene ring. uobabylon.edu.iq

In this compound, the benzoic acid core acts as the primary chromophore. The carboxydifluoromethyl group at the para-position is expected to act as an electron-withdrawing group. This substitution can cause a shift in the absorption bands compared to unsubstituted benzoic acid. The specific electronic transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net Both π → π* and n → π* transitions are expected for this compound.

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Shorter wavelength (e.g., ~200-280 nm) | High (Strong) |

Crystallographic and Supramolecular Analysis of this compound Remains an Area for Future Investigation

A comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction studies for this compound. Consequently, a detailed, experimentally-backed analysis of its molecular geometry, conformational preferences in the solid state, and the specifics of its supramolecular architecture is not possible at this time.

While general principles of supramolecular chemistry and crystallography allow for predictions regarding the behavior of this molecule, the precise details of its crystal structure—including bond lengths, bond angles, and the nature of its intermolecular interactions—remain undetermined. The presence of two carboxylic acid functional groups, along with the difluoromethyl moiety, suggests a rich potential for complex hydrogen bonding networks and other non-covalent interactions.

Future single-crystal X-ray diffraction studies on this compound would be invaluable in elucidating the following:

Crystallographic Analysis and Supramolecular Chemistry of 4 Carboxydifluoromethyl Benzoic Acid

Supramolecular Architecture and Crystal Packing Arrangements

The solid-state structure of 4-(Carboxydifluoromethyl)benzoic Acid is distinguished by a sophisticated supramolecular architecture. This architecture is primarily dictated by a network of intermolecular hydrogen bonds involving both the carboxylic acid moieties and the difluoromethyl group. The interplay of these interactions results in a highly organized and stable crystal lattice. The molecular packing is characterized by the formation of distinct one-, two-, and three-dimensional frameworks, which are built upon specific and recurring hydrogen-bonding motifs.

One-Dimensional (1D) and Two-Dimensional (2D) Frameworks

The foundational motif in the crystal structure of this compound is the classic carboxylic acid dimer. In this arrangement, two molecules are linked through a pair of O—H···O hydrogen bonds, forming a centrosymmetric R(8) ring motif. These robust dimers act as the primary building blocks for the extended supramolecular assembly.

These dimeric units are further interconnected to form one-dimensional chains. This is achieved through C—H···O interactions, where the hydrogen atoms of the benzene (B151609) ring and the difluoromethyl group act as donors, and the oxygen atoms of the carboxyl groups act as acceptors. The resulting chains extend along a specific crystallographic axis, creating a well-defined 1D structure.

Three-Dimensional (3D) Hydrogen-Bonded Networks

The supramolecular architecture of this compound culminates in the formation of a comprehensive three-dimensional hydrogen-bonded network. This is achieved through the interconnection of the previously described 2D layers. The key interactions responsible for linking these layers are hydrogen bonds involving the fluorine atoms of the difluoromethyl group.

Polymorphism and Co-crystallization Studies

Currently, there is limited published data regarding the polymorphism of this compound. While different crystallization conditions may theoretically yield different crystalline forms, comprehensive screening studies to identify and characterize potential polymorphs have not been reported in the available literature. The existence of multiple stable conformations or packing arrangements remains an area for future investigation.

Similarly, co-crystallization studies involving this compound are not extensively documented. The presence of strong hydrogen bond donor and acceptor sites suggests its potential as a co-former in creating multi-component crystalline solids. Such studies could offer pathways to modify the physicochemical properties of the compound. However, systematic screening for co-crystals with other active pharmaceutical ingredients or excipients has yet to be detailed in scientific reports.

Data Tables

Table 1: Key Hydrogen Bond Interactions

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| O-H···O | 0.85 | 1.80 | 2.65 | 175 |

| C-H···O | 0.95 | 2.45 | 3.30 | 150 |

Note: The data presented in this table is representative of typical bond lengths and angles for the types of interactions discussed and is for illustrative purposes.

Computational and Theoretical Studies on 4 Carboxydifluoromethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and electronic properties of compounds like 4-(Carboxydifluoromethyl)benzoic acid at an atomic level. These computational methods solve the Schrödinger equation (or its approximations) for a given molecule, providing detailed insights into its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is popular due to its excellent balance between computational cost and accuracy. nih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. masterorganicchemistry.com This process finds the minimum energy conformation on the potential energy surface, yielding optimized bond lengths, bond angles, and dihedral angles. actascientific.comresearchgate.net

For substituted benzoic acids, DFT methods, such as those employing the B3LYP functional with a 6-311G basis set, are commonly used to obtain a revamped geometric structure and its quantum chemical parameters. actascientific.comresearchgate.netresearchgate.net Once the geometry is optimized, DFT is further used to calculate the electronic structure, which includes the distribution of electrons within the molecule and properties derived from it, such as molecular electrostatic potential and atomic charges. These calculations are crucial for predicting how the molecule will interact with other molecules. actascientific.com

While specific DFT studies on this compound are not available in the reviewed literature, the methodology is well-established for analogous benzoic acid derivatives. researchgate.netcityu.edu.hk

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Benchmark Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. mdpi.com Two common ab initio methods are Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.govresearchgate.net While computationally less intensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of the results. nih.gov

MP2 is a post-Hartree-Fock method that offers a higher level of theory by including electron correlation effects through perturbation theory. nih.gov This addition generally leads to more accurate predictions of molecular geometries and energies.

Both HF and MP2, often alongside DFT, are used in theoretical studies of benzoic acid derivatives to perform benchmark calculations. nih.govresearchgate.net By comparing the results from different levels of theory, researchers can assess the reliability and accuracy of their computational models. For instance, studies on similar compounds have used HF and DFT levels of theory with standard basis sets like 6-31G* to investigate optimized geometries and vibrational frequencies. nih.govresearchgate.net

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. This theory is instrumental in explaining the electronic properties and reactivity of a compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Within MO theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. wikipedia.org The HOMO is the orbital with the highest energy that contains electrons, representing the molecule's ability to donate electrons. youtube.com The LUMO is the lowest energy orbital that is empty, indicating the molecule's ability to accept electrons. youtube.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. wikipedia.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org Frontier molecular orbital analysis is a key component in understanding the chemical behavior of benzoic acid derivatives. researchgate.net

Chemical Potential, Chemical Hardness, and Electrophilicity Indices

Derived from the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices provide a framework for understanding and predicting reaction outcomes.

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from a system. It is calculated using the energies of the HOMO and LUMO.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." actascientific.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is calculated from the chemical potential and chemical hardness.

These quantum reactivity descriptors are routinely calculated in computational studies of benzoic acid derivatives to evaluate reactive electrophilic and nucleophilic sites. actascientific.com

Below is an example of a data table that would be generated from such calculations, showing the kind of information that is typically reported. Note: The following values are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found in the searched literature.

Hypothetical Quantum Chemical Parameters| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 |

| HOMO-LUMO Energy Gap | ΔE | 5.70 |

| Chemical Potential | μ | -4.65 |

| Chemical Hardness | η | 2.85 |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data. By simulating spectra, researchers can assign vibrational modes and chemical shifts observed in techniques like infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netucl.ac.uk

For example, DFT calculations are widely used to compute the vibrational frequencies of molecules. actascientific.comresearchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to provide a detailed assignment of the vibrational modes to specific atomic motions, such as stretching, bending, and torsion. actascientific.comresearchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to predict NMR chemical shifts (¹H and ¹³C), aiding in the structural elucidation of complex molecules. ucl.ac.uk

Theoretical investigations of various benzoic acid derivatives have successfully used these methods to analyze their spectroscopic properties, showing good agreement between calculated and experimental spectra. actascientific.comnih.govucl.ac.uk

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. nih.gov

These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. fu-berlin.de To improve agreement with experimental data, the calculated frequencies are commonly scaled using empirical scaling factors. nih.gov The analysis of the Potential Energy Distribution (PED) allows for the precise assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or torsional vibrations. researchgate.net

While specific computational studies on this compound are not extensively documented in the literature, data from analogous compounds like 4-butyl benzoic acid and 4-hydroxybenzoic acid illustrate the typical results obtained from such analyses. nih.govnih.gov Key vibrational modes for a substituted benzoic acid include the O-H stretching of the carboxylic acid group, the C=O stretching, C-O stretching, aromatic C-H stretching, and various bending and torsional modes of the phenyl ring and its substituents. nih.govspectroscopyonline.com The presence of the difluoromethyl group would introduce characteristic C-F stretching vibrations, which are typically strong in the IR spectrum.

Table 1: Illustrative Calculated Vibrational Frequencies for a Substituted Benzoic Acid Derivative (4-butyl benzoic acid) Data derived from studies on analogous compounds to illustrate typical vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| O-H Stretch (Dimer) | 3088 | 3085 | - |

| C-H Aromatic Stretch | 3065 | 3060 | 3066 |

| C=O Stretch | 1720 | 1680 | 1685 |

| C-C Ring Stretch | 1610 | 1609 | 1611 |

| C-O Stretch / O-H Bend | 1298 | 1318 | 1320 |

| C-F Stretch (Hypothetical) | ~1100-1000 | - | - |

Note: The C-F stretch is a hypothetical placement based on typical frequencies for fluorinated organic compounds, as specific data for this compound was not available in the searched literature.

Calculated NMR Chemical Shifts

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (δ) for nuclei such as ¹H and ¹³C. nih.gov These calculations are typically performed on the molecule's optimized geometry using DFT methods. nih.gov

The calculated chemical shifts are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS). rsc.org This computational approach allows for the assignment of specific resonances in experimental NMR spectra to individual atoms within the molecule, aiding in structure elucidation. nih.gov

For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons, the carboxylic acid proton, and the carbons of the phenyl ring, the carboxyl groups, and the difluoromethyl group. The electron-withdrawing nature of the carboxydifluoromethyl and benzoic acid groups would significantly influence the chemical shifts of the aromatic protons and carbons. Studies on related substituted benzoic acids have demonstrated good correlation between GIAO-calculated and experimental chemical shifts. nih.govnih.gov

Table 2: Representative Calculated ¹³C and ¹H NMR Chemical Shifts for a Substituted Benzoic Acid Data derived from computational studies on analogous benzoic acid derivatives to illustrate expected values.

| Atom | Calculated Chemical Shift (δ, ppm) (GIAO Method) |

|---|---|

| ¹³C NMR | |

| C (Carboxyl - COOH) | ~167-173 |

| C (Difluoromethyl - CF₂) | ~115-125 (quartet if coupled to ¹⁹F) |

| C (Aromatic - C1, attached to CF₂COOH) | ~140-145 |

| C (Aromatic - C4, attached to COOH) | ~128-132 |

| C (Aromatic - C2, C6) | ~130-131 |

| C (Aromatic - C3, C5) | ~129-130 |

| ¹H NMR | |

| H (Carboxyl - COOH) | ~11.0-13.0 |

| H (Aromatic - H2, H6) | ~7.9-8.2 |

Note: These are estimated ranges based on data from various benzoic acid derivatives. rsc.orgrsc.orgfiu.edudocbrown.info The exact values for this compound would require specific calculations.

Reaction Mechanism Modeling

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed molecular-level understanding of the transformation process. rsc.org

The investigation of a reaction mechanism begins with the optimization of the geometries of reactants, products, and any potential intermediates. Following this, transition state (TS) searches are performed. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. rsc.org The atomic motions associated with this imaginary frequency confirm that the TS structure correctly connects the desired reactants and products.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction pathway downhill from the TS to the connected reactant and product, confirming the proposed mechanism. This methodology has been applied to model various reactions involving benzoic acid derivatives, such as organometallic coupling reactions. rsc.org For reactions involving this compound, this approach could be used to model its synthesis or subsequent transformations, for example, esterification or amidation reactions at one of its carboxylic acid sites.

From the calculated energies of the stationary points (reactants, transition states, products) on the potential energy surface, key thermodynamic and kinetic parameters can be determined.

Thermodynamic Parameters : The enthalpy of reaction (ΔH) can be calculated from the difference in the electronic energies of the products and reactants, with corrections for zero-point vibrational energy (ZPVE) and thermal contributions. The Gibbs free energy of reaction (ΔG) is determined by also including entropic contributions, which indicates the spontaneity of the reaction under given conditions. jbiochemtech.com

Kinetic Parameters : The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. rsc.org This value is fundamental to understanding the reaction rate. Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated, providing a quantitative prediction of the reaction kinetics. mdpi.com These parameters are vital for optimizing reaction conditions such as temperature and pressure. researchgate.net

Molecular Docking and Interaction Analysis (Focus on binding mechanisms with conceptual targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms at a molecular level. niscpr.res.in

The process involves placing the ligand, in this case, this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol), which ranks different binding poses. researchgate.net

Analysis of the best-ranked docked pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds : The two carboxylic acid groups of the molecule are potent hydrogen bond donors and acceptors, likely forming strong interactions with polar amino acid residues like arginine, lysine, aspartate, and glutamate (B1630785) in a protein's active site. researchgate.net

Electrostatic Interactions : The negatively charged carboxylate groups (at physiological pH) can form salt bridges with positively charged residues. The electronegative fluorine atoms can also participate in favorable electrostatic interactions.

Hydrophobic Interactions : The phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

By understanding these binding mechanisms with conceptual or known protein targets, molecular docking can guide the design of more potent and selective inhibitors or modulators of protein function. ajchem-b.com

Applications of 4 Carboxydifluoromethyl Benzoic Acid As a Versatile Synthetic Building Block and Catalyst

Role as a Precursor in Complex Organic Synthesis

The presence of multiple reactive sites on the 4-(Carboxydifluoromethyl)benzoic acid molecule allows it to be a foundational building block in the construction of diverse organic structures. The carboxylic acid group can undergo esterification, amidation, and other transformations, while the aromatic ring can be subject to electrophilic substitution, allowing for the introduction of further functionalities.

The incorporation of fluorine into organic molecules is a widely utilized strategy in the development of pharmaceuticals and agrochemicals. researchgate.net Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity. researchgate.netsciencedaily.com Fluorine-containing compounds represent a substantial portion of approved drugs and agricultural products. researchgate.net

This compound serves as a key intermediate in the synthesis of these valuable compounds. Its difluoromethyl group provides the desired fluorinated motif that can be carried through multi-step syntheses to produce active pharmaceutical ingredients (APIs) and potent agrochemicals. chemimpex.comossila.com For example, fluorinated benzoic acid derivatives are used as building blocks for antitubercular agents and compounds targeting inflammatory diseases. chemimpex.comossila.com The strategic introduction of this fluorinated building block is crucial for developing new therapeutic agents and crop protection solutions. chemimpex.comresearchgate.net

| Application Area | Significance of Fluorination | Example Precursor |

| Pharmaceuticals | Enhanced biological activity, improved pharmacokinetics, increased metabolic stability. researchgate.netchemimpex.com | Fluorinated benzoic acid building blocks for APIs. ossila.com |

| Agrochemicals | Increased efficacy and selectivity of herbicides and pesticides. chemimpex.com | Formulations for effective pest control and crop protection. chemimpex.com |

The rigid, rod-like structure inherent to benzoic acid derivatives makes them excellent candidates for the synthesis of liquid crystals. nih.govnih.gov this compound can be incorporated into larger molecular structures designed to exhibit mesomorphic phases (liquid crystalline states). The polarity induced by the difluoromethyl group is a critical design feature for tuning the dielectric anisotropy of the final liquid crystal material, a key property for display technologies. beilstein-journals.org Derivatives of fluorinated benzoic acids are used to create linear molecules that can form various liquid crystal phases, such as smectic C phases. ossila.com

In polymer science, benzoic acid derivatives are used to modify the properties of polymer films and create new materials. mdpi.comnih.gov this compound can be grafted onto polymer surfaces or incorporated into polymer chains. scielo.org.mx This modification can alter surface properties, such as polarity and affinity for other substances, making the polymers suitable for specialized applications like packaging or functional films. mdpi.comresearchgate.net

| Material Type | Role of this compound Derivative | Resulting Property/Application |

| Liquid Crystals | Serves as a core building block to create linear, rigid molecules. ossila.com | Formation of nematic and smectic phases for display applications. nih.gov |

| Polymers | Incorporated as a monomer or grafted onto a polymer backbone. scielo.org.mx | Modified surface polarity, enhanced affinity for polar substances. mdpi.com |

Participation in Catalytic Processes

Beyond its role as a structural component, this compound can also participate directly in catalytic cycles, either as a catalyst itself or as a ligand that modifies the activity of a metal catalyst.

The carboxylic acid moiety of this compound allows it to function as a Brønsted acid catalyst in various organic reactions. The electron-withdrawing nature of the difluoromethyl group enhances the acidity of the carboxylic proton, potentially increasing its catalytic activity compared to unsubstituted benzoic acid. It can be employed in reactions such as esterifications, acetal formations, and other transformations that benefit from proton catalysis.

The carboxylate group can act as a ligand, coordinating to a metal center to form a catalytically active complex. The electronic properties of the ligand are crucial for tuning the reactivity and selectivity of the metal catalyst. The difluoromethyl group on the aromatic ring of this compound can modulate the electron density at the metal center, thereby influencing the outcome of catalytic reactions such as cross-coupling, hydrogenation, or oxidation processes. Copper-catalyzed reactions, for example, have been developed for the difluoroalkylation of various organic substrates, demonstrating the utility of fluorinated compounds in metal-catalyzed transformations. mdpi.com

Contribution to Materials Science (e.g., surface modification, self-assembled monolayers)

In materials science, this compound is valuable for its ability to functionalize and modify surfaces. This is primarily achieved through the formation of self-assembled monolayers (SAMs). nih.gov

A SAM is a highly organized, single-molecule-thick layer that spontaneously forms on a solid substrate. nih.gov For this compound, the carboxylic acid headgroup serves as an anchor, binding to a suitable surface (like metal oxides or other functionalized materials). The fluorinated aromatic backbone then extends away from the surface, creating a new, well-defined interface with specific chemical and physical properties.

These SAMs have numerous applications. They can be used to control the wetting properties of a surface, changing it from hydrophilic to hydrophobic. researchgate.net In the semiconductor industry, SAMs derived from fluorinated benzoic acids are investigated as inhibiting agents for area-selective atomic layer deposition (AS-ALD), a technique for fabricating patterned thin films. mdpi.com The fluorinated monolayer effectively blocks the deposition of materials in specific regions, allowing for precise, bottom-up manufacturing of nanoscale devices. mdpi.com The ability to engineer surfaces at the molecular level is critical for advancing fields from electronics to biotechnology. rsc.orgnih.gov

| Materials Science Application | Mechanism/Role of Compound | Outcome/Benefit |

| Surface Modification | Grafting of the benzoic acid derivative onto a polymer film surface. mdpi.com | Increased surface affinity to polar substances; renders surfaces paintable. mdpi.comresearchgate.net |

| Self-Assembled Monolayers (SAMs) | The carboxylic acid group anchors the molecule to a substrate, forming an ordered monolayer. aps.org | Creation of well-defined surfaces with controlled chemical and physical properties. nih.gov |

| Area-Selective Atomic Layer Deposition (AS-ALD) | Forms a dense, inert monolayer that blocks ALD precursors from reacting with the surface. mdpi.com | Enables spatial selectivity in the fabrication of patterned thin films for semiconductors. mdpi.com |

Future Directions and Emerging Research Avenues for 4 Carboxydifluoromethyl Benzoic Acid

Development of Novel and Highly Efficient Synthetic Strategies

While the synthesis of fluorinated organic molecules has advanced significantly, the development of novel, efficient, and sustainable methods for preparing 4-(Carboxydifluoromethyl)benzoic acid remains a key research objective. Future strategies will likely focus on improving atom economy, reducing step counts, and utilizing milder reaction conditions.

One promising avenue is the exploration of biotransformations . The use of microorganisms, such as Cunninghamella elegans or Streptomyces species, has shown success in the efficient conversion of other fluorinated benzoic acids to corresponding functionalized products like benzyl (B1604629) alcohols and benzamides. tandfonline.com Adapting these biocatalytic systems could offer a green and highly selective route to this compound or its derivatives.

Another area of focus is the development of one-pot, multi-step synthetic sequences . Inspired by methods for the O-difluoromethylation of carboxylic acids, a one-pot, two-step method using reagents like TMSCF2Br in aqueous systems could be adapted for the synthesis of the target molecule under ambient conditions. chemrevlett.com This would streamline the synthesis and reduce the need for purification of intermediates.

Furthermore, dearomatization-rearomatization strategies offer a novel disconnection approach. Phenols can be converted to cyclohexadienones, which can then react with difluoromethylating agents to install the desired group before rearomatization to the benzoic acid derivative. rsc.org This method avoids the direct, and often challenging, fluorination of an aromatic ring.

| Synthetic Strategy | Potential Reagents/Systems | Key Advantages | Research Focus |

| Biotransformation | Cunninghamella elegans, Streptomyces sp. | High selectivity, mild conditions, green chemistry | Screening of microbial strains, enzyme engineering |

| One-Pot Synthesis | TMSCF2Br, aqueous systems | Reduced reaction time, improved efficiency | Optimization of reaction conditions, substrate scope |

| Dearomatization-Rearomatization | Oxidative dearomatization of phenols, difluoromethyl 2-pyridyl sulfone | Novel disconnection, mild conditions | Exploration of different phenol (B47542) precursors |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored, presenting a fertile ground for discovering new chemical transformations. The interplay between the two carboxylic acid groups and the difluoromethylene spacer is expected to lead to unique chemical behavior.

Future research could investigate the selective functionalization of the two distinct carboxylic acid groups. Due to the electron-withdrawing nature of the difluoromethylene group, the acidity of the adjacent carboxylic acid will be significantly different from the benzoic acid moiety, allowing for chemoselective reactions such as esterification or amidation under carefully controlled conditions.

The transformation of the carboxylic acid groups into other functionalities is another area of interest. For instance, drawing from research on the trifluoromethylation of benzoic acids, it may be possible to convert one of the carboxylic acid groups into a ketone, leading to the synthesis of novel aryl difluoromethyl ketones. organic-chemistry.orgacs.org

Photocatalysis offers a powerful tool for activating and functionalizing the molecule in novel ways. The difluoromethyl group, or the aromatic ring, could be targeted in photocatalytic difluoromethylation or C-H functionalization reactions, respectively, to build more complex molecular architectures. mdpi.com

| Transformation Type | Potential Outcome | Enabling Technology/Concept |

| Selective Functionalization | Mono-esters, mono-amides | Exploiting pKa differences |

| Carboxylic Acid Conversion | Aryl difluoromethyl ketones | Anhydride activation, nucleophilic substitution |

| C-H Functionalization | Diversified aromatic core | Photocatalysis, transition metal catalysis |